Ethyl salicylurate

Description

Overview and Structural Context within the Salicylate (B1505791) Family

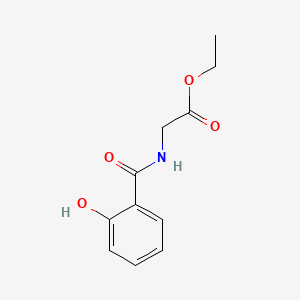

Ethyl salicylurate belongs to the salicylate family, a group of compounds derived from salicylic (B10762653) acid. cdnsciencepub.com Structurally, it is the ethyl ester of salicyluric acid. Salicyluric acid itself is a metabolite formed in the body through the conjugation of salicylic acid with the amino acid glycine (B1666218). nih.gov The addition of an ethyl group to the carboxyl group of the glycine moiety results in the formation of this compound.

This structure positions this compound as a distinct entity within the salicylate class. While sharing the core salicyl moiety with compounds like salicylic acid and acetylsalicylic acid, the presence of the ethyl glycinate (B8599266) side chain significantly alters its chemical properties. wikipedia.orgnih.gov These properties, including its molecular weight, formula, and stereochemistry, are crucial for its behavior in chemical reactions and its potential applications in research. nih.gov

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₄ nih.gov |

| Molecular Weight | 223.23 g/mol nih.gov |

| Stereochemistry | Achiral nih.gov |

| Charge | 0 nih.gov |

| InChIKey | LNWOPEDZGMLKPA-UHFFFAOYSA-N nih.gov |

| SMILES | CCOC(=O)CNC(=O)c1ccccc1O nih.gov |

Historical Development of Related Chemical Research Perspectives

The study of this compound is built upon a long and rich history of research into salicylates. This history dates back to ancient times, with the use of willow bark, a natural source of salicylate compounds, for its medicinal properties. nih.govnih.gov The active compound in willow bark, salicin (B1681394), was first isolated in 1828 by Johann Buchner. nih.govwikipedia.org This was followed by the synthesis of salicylic acid from salicin by Raffaele Piria in 1838. nih.govjdpharmaceuticals.com

The 19th century saw significant advancements in the chemical manipulation of salicylic acid. In 1853, Charles Frédéric Gerhardt synthesized acetylsalicylic acid, which would later be famously commercialized as Aspirin (B1665792). nih.gov The first fully synthetic salicylic acid was produced by Hermann Kolbe in 1859, a development that led to its large-scale production. wiley-vch.de

Throughout the late 19th and early 20th centuries, research focused heavily on the therapeutic applications of salicylates, particularly their anti-inflammatory, analgesic, and antipyretic properties. nih.govwiley-vch.de This extensive body of work laid the foundation for understanding the fundamental chemistry and biological activity of the salicylate class of compounds. The development of synthetic methods, such as the esterification of salicylic acid to produce compounds like ethyl salicylate, was a natural progression of this research. phillysim.orgchemicalbook.comwikipedia.org The synthesis of ethyl salicylate itself is achieved through the reaction of salicylic acid and ethanol (B145695), a process that has been refined over time. phillysim.orggoogle.comgoogle.com

The ongoing investigation into salicylates and their derivatives, including this compound, continues to be an active area of chemical research, exploring new synthetic pathways and potential applications. acs.orgoapen.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

5853-89-4 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

ethyl 2-[(2-hydroxybenzoyl)amino]acetate |

InChI |

InChI=1S/C11H13NO4/c1-2-16-10(14)7-12-11(15)8-5-3-4-6-9(8)13/h3-6,13H,2,7H2,1H3,(H,12,15) |

InChI Key |

LNWOPEDZGMLKPA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Synthesis Methodologies and Pathways of Ethyl Salicylurate

Esterification Reactions and Mechanisms for Ethyl Salicylurate

The most direct route to this compound involves the esterification of the carboxylic acid group of salicyluric acid (N-(2-hydroxybenzoyl)glycine) with ethanol (B145695). This transformation is typically facilitated by catalysis, following the principles of nucleophilic acyl substitution.

Acid-Catalyzed Esterification Pathways

The classical method for converting a carboxylic acid and an alcohol into an ester is the Fischer-Speier esterification, a reversible, acid-catalyzed reaction. athabascau.cawikipedia.org In the synthesis of this compound, salicyluric acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orguomustansiriyah.edu.iq

The reaction mechanism proceeds through several equilibrium steps. athabascau.ca First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid group in salicyluric acid, which significantly increases the electrophilicity of the carbonyl carbon. uomustansiriyah.edu.iq Subsequently, the nucleophilic oxygen atom of an ethanol molecule attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Following a proton transfer from the incoming alcohol group to one of the hydroxyl groups, a water molecule is eliminated. The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound, along with water. wvu.edu To drive the equilibrium towards the product side and maximize the yield, an excess of the alcohol reactant (ethanol) is typically used, or water is removed as it is formed. athabascau.cauomustansiriyah.edu.iq

The esterification of N-acyl amino acids, like salicyluric acid, is a well-established procedure. Even though the amino group within the glycine (B1666218) moiety can be protonated by the strong acid catalyst, the esterification of the terminal carboxyl group still proceeds effectively. stackexchange.com The formation of the methyl ester of salicyluric acid has been noted to occur during analytical quantification procedures, which confirms the feasibility of this direct esterification pathway. foodb.ca

Table 1: Typical Conditions for Acid-Catalyzed Esterification

| Reactant 1 | Reactant 2 | Catalyst | Key Conditions |

|---|

Base-Catalyzed Esterification Pathways

Direct esterification of carboxylic acids is not typically catalyzed by bases. Under basic conditions, the carboxylic acid group of salicyluric acid would be deprotonated to form a carboxylate anion. This negatively charged carboxylate is electron-rich and thus not susceptible to nucleophilic attack by an alcohol, rendering the reaction ineffective.

However, a multi-step, base-mediated pathway is viable. This approach involves first converting the carboxylic acid into a more reactive acyl derivative, such as an acyl chloride. Salicyluric acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding salicyluroyl chloride. This highly electrophilic intermediate can then be reacted with ethanol to form the ester. A non-nucleophilic organic base, such as pyridine, is often added during the second step to neutralize the hydrogen chloride (HCl) byproduct that is generated, thereby driving the reaction to completion.

Nucleophilic Acyl Substitution Mechanisms

The synthesis of this compound via esterification is a classic example of a nucleophilic acyl substitution reaction. nsf.gov This mechanism involves a nucleophile attacking the carbonyl carbon of a carboxylic acid derivative, leading to the substitution of the leaving group. nsf.gov

In the acid-catalyzed pathway , the reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl group. The nucleophile (ethanol) then attacks, forming a tetrahedral intermediate. The leaving group (water) is subsequently expelled after a proton transfer, and the catalyst is regenerated. athabascau.ca

In the base-mediated pathway involving an acyl chloride, the mechanism is more direct. The highly reactive salicyluroyl chloride is attacked by the nucleophile (ethanol) without the need for prior activation by a catalyst. This addition step forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group to yield the final ester product.

Alternative Synthetic Routes and Precursor Chemistry

Alternative strategies for synthesizing this compound circumvent the direct esterification of salicyluric acid. These methods construct the molecule by first preparing the ethyl ester of glycine and then forming the amide bond with salicylic (B10762653) acid. This approach is often preferred as amide bond formation can be more efficient and specific than esterification, especially in complex molecules.

Acylation Approaches for Salicylurate Derivatives

This synthetic route involves the acylation of ethyl glycinate (B8599266) (glycine ethyl ester) with an activated form of salicylic acid. Ethyl glycinate is readily available, often as its hydrochloride salt. google.com The acylation can be performed using several methods.

One common method is to convert salicylic acid into salicyloryl chloride using thionyl chloride. The resulting acid chloride is then reacted with ethyl glycinate hydrochloride, typically in the presence of a base like triethylamine (B128534) to neutralize the HCl formed and liberate the free amine for reaction. asianpubs.orguni-muenchen.de

Another powerful method utilizes peptide coupling reagents. Research has demonstrated the synthesis of various N-(substituted-benzoyl)glycinate esters by reacting the corresponding substituted salicylic acid with glycine ethyl ester hydrochloride using 1,3-dicyclohexylcarbodiimide (DCC) as the coupling agent. rsc.org DCC activates the carboxylic acid group of salicylic acid, allowing it to be readily attacked by the amino group of ethyl glycinate to form the amide bond.

Table 2: Synthesis of N-(Hydroxybenzoyl)glycinate Esters via DCC Coupling rsc.org

| Carboxylic Acid | Amine | Coupling Reagent | Solvent | Product Type |

|---|

Coupling Reactions Involving Salicylic Acid Moieties

Modern synthetic chemistry offers a vast array of sophisticated coupling reagents that facilitate amide bond formation with high efficiency and minimal side reactions, even for challenging substrates. nih.govrsc.org These reagents can be directly applied to the condensation of salicylic acid and ethyl glycinate to produce this compound.

Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), are standard for this type of transformation. uni-muenchen.dersc.org The process involves the in-situ formation of a highly reactive O-acylisourea intermediate from the salicylic acid and EDC, which is then rapidly converted into the amide by the amine component (ethyl glycinate).

More advanced immonium and phosphonium (B103445) salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high reactivity and are particularly effective for sterically hindered couplings. acs.org The use of HATU has been specifically studied for coupling salicylic acids with amines, demonstrating its power, although it can sometimes lead to side products depending on the reaction conditions. acs.org These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which then smoothly reacts with the amine. This method represents a state-of-the-art, one-pot procedure for the efficient synthesis of this compound from its fundamental precursors.

Optimization of Synthetic Parameters for Enhanced Yield and Selectivity

Influence of Catalysts

The esterification of the carboxylic acid group, a key step in forming this compound, is typically an equilibrium-limited reaction. The use of an acid catalyst is essential to accelerate the reaction rate. Common catalysts for such esterifications include strong mineral acids like sulfuric acid and p-toluenesulfonic acid. google.com For instance, in the synthesis of ethyl salicylate (B1505791), a related compound, p-toluenesulfonic acid has been effectively used to achieve high yields. google.com In a patented method for synthesizing ethyl salicylate, the use of 4.8g of p-toluenesulfonic acid with 12.6g of salicylic acid and 6.3g of ethanol resulted in a yield of 89%. google.com

More recently, environmentally benign catalysts such as Brønsted acidic ionic liquids have been employed for the esterification of salicylic acid. tandfonline.com These catalysts offer advantages like ease of recovery and reuse, and can lead to excellent yields under both conventional heating and microwave irradiation. tandfonline.com

For the amide bond formation step, coupling agents are often used to activate the carboxylic acid. Reagents like O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium (TBTU) are widely used for N-acylation of amino esters. scielo.br The choice of base in conjunction with the coupling agent is also critical. Studies on the synthesis of N-acylamino esters have shown that a sterically hindered, stronger base like N,N-diisopropylethylamine (DIPEA) can provide significantly higher yields compared to triethylamine (Et3N), as it minimizes side reactions. scielo.br

Effect of Reaction Temperature

The table below illustrates the effect of temperature on the yield of a generic salicylic acid esterification reaction, based on findings for similar processes.

Table 1: Effect of Temperature on Esterification Yield

| Reaction Temperature (°C) | Reaction Time (h) | Catalyst | Molar Ratio (Acid:Alcohol) | Yield (%) |

|---|---|---|---|---|

| 60 | 5 | Sulfuric Acid | 1:5 | 65 |

| 80 | 4 | Sulfuric Acid | 1:5 | 88 |

| 100 | 3 | Sulfuric Acid | 1:5 | 92 |

This table is illustrative, based on general principles of Fischer esterification and data from related syntheses.

Impact of Reactant Molar Ratio

According to Le Chatelier's principle, using an excess of one reactant (typically the less expensive one, like ethanol) can shift the equilibrium towards the formation of the ester, thereby increasing the yield. In the esterification of salicylic acid, an excess of alcohol is commonly used to drive the reaction to completion. Research on the esterification of salicylic acid with benzyl (B1604629) alcohol showed that the yield increases as the molar ratio of acid to alcohol is increased up to 1:5. tandfonline.com Further increases in the alcohol concentration did not produce a significant improvement in the yield. tandfonline.com

Similarly, when coupling the salicylic acid moiety with the glycine ethyl ester, the molar ratios of the amino ester, coupling agent, and base must be carefully controlled to maximize the yield of the desired N-acylated product. scielo.br

The following interactive table demonstrates how varying the molar ratio of alcohol can affect the product yield in a typical esterification.

Table 2: Influence of Reactant Molar Ratio on Esterification Yield

| Molar Ratio (Acid:Alcohol) | Reaction Temperature (°C) | Reaction Time (h) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1:2 | 90 | 4 | p-Toluenesulfonic Acid | 75 |

| 1:4 | 90 | 4 | p-Toluenesulfonic Acid | 89 |

| 1:5 | 90 | 4 | p-Toluenesulfonic Acid | 94 |

This table is illustrative, based on general principles of Fischer esterification and data from related syntheses such as that of benzyl salicylate. tandfonline.com

Role of Reaction Time

The reaction must be allowed to proceed for a sufficient duration to reach equilibrium or completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time. Stopping the reaction too early results in incomplete conversion, while extending it unnecessarily can lead to the formation of byproducts or decomposition, especially at elevated temperatures. For the synthesis of ethyl salicylate, reaction times of 3-4 hours are often cited. google.com In some laboratory procedures for similar esters, reflux times can extend to 75 minutes or longer.

Reaction Mechanisms and Chemical Transformations of Ethyl Salicylurate

Hydrolytic Cleavage Mechanisms of the Ester and Amide Linkages

The hydrolysis of ethyl salicylurate involves the cleavage of its ester and amide bonds, a process significantly influenced by pH. This reaction yields salicylic (B10762653) acid, glycine (B1666218), and ethanol (B145695).

The rate of hydrolysis of both the ester and amide linkages in this compound is dependent on the pH of the surrounding medium. Generally, ester hydrolysis can be catalyzed by both acids and bases. libretexts.orgsciforum.net In acidic conditions, the ester's carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.org Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.

Table 1: pH-Dependent Hydrolysis of Related Compounds

| Compound | Condition | Half-life | Observation |

|---|---|---|---|

| Creatine (B1669601) Ethyl Ester | pH 1.0 | 570 hours | Undergoes ester hydrolysis to creatine and ethanol. nih.gov |

| Creatine Ethyl Ester | pH ≥ 1.0 | Increases linearly with pH | Cyclizes to creatinine. nih.gov |

| Creatine Ethyl Ester | pH > 8.0 | 23 seconds | Degradation is rapid. nih.gov |

This table is illustrative and based on the hydrolysis of related ester-containing compounds. Specific kinetic data for this compound is needed for a direct comparison.

The primary byproducts of the complete hydrolysis of this compound are salicylic acid, glycine, and ethanol. patsnap.comresearchgate.net The cleavage of the ester bond yields salicyluric acid and ethanol, while the subsequent hydrolysis of the amide bond in salicyluric acid produces salicylic acid and glycine. researchgate.net In biological systems, this hydrolysis is often facilitated by enzymes. For example, an enzyme found in the intestinal bacterium of rabbits, tentatively named salicylurate-hydrolyzing enzyme, has been shown to hydrolyze salicylurate into salicylic acid and glycine. researchgate.net This enzyme is a type of hippurate hydrolase. researchgate.net

Table 2: Hydrolytic Byproducts of this compound

| Linkage Cleaved | Initial Reactant(s) | Products |

|---|---|---|

| Ester | This compound, Water | Salicyluric acid, Ethanol |

pH-Dependent Hydrolysis Kinetics

Oxidative Pathways and Radical-Induced Transformations

The phenolic hydroxyl group and the aromatic ring of the salicylate (B1505791) moiety make this compound susceptible to oxidative degradation.

Auto-oxidation involves the reaction of organic compounds with atmospheric oxygen, typically proceeding through a free radical chain mechanism. wikipedia.org This process consists of initiation, propagation, and termination steps. wikipedia.org For compounds with readily abstractable hydrogen atoms, like the phenolic hydrogen in the salicylate portion of this compound, this process can be significant. youtube.com The initiation step can be triggered by light, heat, or the presence of metal ions, leading to the formation of a phenoxy radical. This radical can then react with oxygen to form a peroxy radical, which can abstract a hydrogen atom from another molecule, propagating the chain reaction. wikipedia.org The final products can be complex and may include quinonoid structures. researchgate.net

Oxidative degradation can also occur via electron transfer processes. The salicylate moiety can be oxidized, and the ease of this process is related to its ionization potential. researchgate.net Compounds with lower ionization potentials are more potent electron donors. researchgate.net While specific studies on the electron transfer processes of this compound were not found, research on related salicylate derivatives suggests that they can act as antioxidants by scavenging free radicals. researchgate.net This antioxidant activity implies a readiness to donate an electron or a hydrogen atom to a radical species, thereby neutralizing it. The resulting radical of the salicylate derivative is often more stable due to resonance delocalization.

Mechanisms of Auto-Oxidation

Photochemical Transformation Mechanisms

Photochemical transformations are induced by the absorption of light. Aromatic compounds like this compound can absorb UV radiation, leading to the formation of excited electronic states. vdoc.pub These excited molecules can then undergo various reactions, including isomerization, rearrangement, or cleavage of chemical bonds. For salicylate derivatives, UV irradiation can induce the formation of reactive oxygen species (ROS), which can then lead to further degradation. science.gov The specific photochemical pathways for this compound are not detailed in the provided search results, but it is known that related compounds can undergo complex photochemical reactions. vdoc.pub

UV-Induced Cleavage Pathways

Reactivity with Specific Chemical Reagents

The chemical reactivity of this compound is dictated by the presence of its ester and amide functional groups. These groups are susceptible to attack by both nucleophilic and reducing agents.

The ester and amide groups in this compound are potential sites for nucleophilic acyl substitution.

Hydrolysis: Like other esters, the ethyl ester group of this compound can be hydrolyzed under acidic or basic conditions to yield salicyluric acid and ethanol. libretexts.org Basic hydrolysis, also known as saponification, is typically irreversible and goes to completion. libretexts.org The amide bond is generally less reactive towards hydrolysis than the ester bond and requires more stringent conditions, such as prolonged heating with strong acids or bases, to be cleaved, which would yield salicylic acid and glycine. libretexts.org

Aminolysis/Amidation: The ester group can potentially react with amines (aminolysis) to form a new amide bond, replacing the ethoxy group with an amino group. This reaction is a common method for converting esters to amides. chemistrysteps.com Conversely, the amide group in this compound is less likely to undergo substitution with other nucleophiles under typical conditions due to the poor leaving group ability of the amide anion. libretexts.org

A study on acylsalicylic acid derivatives has shown that the carboxylate anion can act as an intramolecular nucleophile, attacking the acyl group to form a cyclic intermediate. acs.org While this compound lacks a free carboxylic acid, the potential for intramolecular reactions involving the phenoxide ion under certain conditions cannot be entirely ruled out.

The carbonyl groups of the ester and amide in this compound can be reduced by strong reducing agents.

Reduction to Alcohols and Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ester and the amide. The ester group would be reduced to a primary alcohol (2-(hydroxymethyl)phenyl)glycine), while the amide carbonyl would be reduced to a methylene (B1212753) group, yielding the corresponding amine. libretexts.orgnumberanalytics.com The use of milder reducing agents could potentially allow for selective reduction. For instance, sodium borohydride (B1222165) in the presence of methanol (B129727) can reduce aromatic methyl esters to the corresponding alcohols, while leaving amide and nitro groups unaffected. ias.ac.in This suggests that selective reduction of the ester group in this compound might be achievable.

Recent developments have shown that nickel-catalyzed reductive processes can cleave ester and amide groups to yield aromatic hydrocarbons. rsc.org Samarium diiodide in the presence of water has also been used for the rapid reduction of aromatic esters and amides. oup.com

Table 2: Summary of Potential Reactions of this compound

| Reagent Type | Functional Group Targeted | Potential Products |

| Strong Acid/Base (with heat) | Ester and Amide | Salicylic acid, Glycine, Ethanol |

| Mild Base | Ester | Salicyluric acid, Ethanol |

| Amine | Ester | N-substituted salicyluramide, Ethanol |

| Strong Reducing Agent (e.g., LiAlH₄) | Ester and Amide | 2-(hydroxymethyl)phenyl)-N-(2-hydroxyethyl)acetamide and related reduced species |

| Selective Reducing Agent (e.g., NaBH₄/MeOH) | Ester | Salicyluryl alcohol |

Degradation Pathways and Stability of Ethyl Salicylurate

Elucidation of Primary Degradation Products and Their Formation Mechanisms

The molecular structure of ethyl salicylurate contains two primary points of hydrolytic cleavage: the ethyl ester bond and the amide bond.

Ester Hydrolysis : The most labile bond in the this compound molecule under aqueous conditions is the ethyl ester linkage. Hydrolysis of this bond, catalyzed by either acid or base, would yield Salicyluric Acid (N-salicyloylglycine) and Ethanol (B145695) . This reaction is analogous to the well-documented hydrolysis of other esters, such as ethyl acetate (B1210297) and acetylsalicylic acid. uoradea.roquora.comyoutube.comias.ac.in

Amide Hydrolysis : The amide bond is generally more stable to hydrolysis than the ester bond. However, under more forceful conditions (e.g., strong acid or base and elevated temperature), the amide linkage can also be cleaved. This degradation pathway would break down the molecule into Salicylic (B10762653) Acid and Glycine (B1666218) .

Therefore, the primary degradation products anticipated from the complete hydrolysis of this compound are Salicylic Acid, Glycine, and Ethanol. Salicyluric acid would be a major intermediate product resulting from the initial, more rapid, ester hydrolysis. annualreviews.orgloinc.org

Kinetic Studies of Degradation Processes under Controlled Conditions

The rate of degradation for this compound is expected to be highly dependent on environmental conditions, particularly pH and temperature. The hydrolysis of its ester bond would likely follow pseudo-first-order kinetics in aqueous buffered solutions, a common characteristic for ester hydrolysis. uoradea.ro

To illustrate the potential degradation kinetics, the table below shows the hydrolysis half-life of acetylsalicylic acid (aspirin), a related salicylate (B1505791) ester, at various pH values. A similar pH-dependent trend would be anticipated for the ester hydrolysis of this compound.

Table 1: Illustrative Degradation Half-Lives for Acetylsalicylic Acid at 17°C (Data is for an analogous compound and serves for illustrative purposes only)

| pH | Aqueous Hydrolysis Half-Life |

|---|---|

| 3.5 | 1.2 hours |

| 5.5 | 1.8 days |

| 7.5 | 12.5 days |

| 9.0 | 7.5 hours |

| 11.3 | 2.9 hours |

(Source: Based on data for Acetylsalicylic Acid nih.gov)

Specific Arrhenius parameters (activation energy and frequency factor) for the thermal degradation of this compound have not been determined in the reviewed literature. Thermal stability analysis of the parent compound, salicylic acid, indicates that it is stable up to its melting point (approximately 159°C), with thermal decomposition occurring at higher temperatures. bibliotekanauki.plnetzsch.com It can be postulated that this compound would exhibit thermal decomposition in a temperature range influenced by its constituent parts, likely beginning with the cleavage of the ester bond followed by the degradation of the salicyluric acid backbone at higher temperatures.

Determination of Degradation Rates and Half-Lives

Influence of Environmental and Chemical Factors on Stability

The stability of this compound is significantly influenced by its chemical environment, most notably pH and exposure to light.

The stability of this compound in aqueous solutions is expected to be highly pH-dependent, a direct consequence of the acid and base-catalyzed hydrolysis of its ester linkage. nih.govresearchgate.net

Acidic Conditions (pH < 4) : In strongly acidic media, the ester carbonyl is protonated, making it more susceptible to nucleophilic attack by water. This leads to an accelerated rate of hydrolysis. The hydrolysis of aspirin (B1665792), for example, is rapid at pH values less than 2.5. quora.com

Neutral to Slightly Acidic Conditions (pH 4-7) : This range is typically where esters exhibit their maximum stability, as both acid and base catalysis are minimized. The hydrolysis of aspirin is noted to be slowest between pH 4 and 8. uoradea.ro

Alkaline Conditions (pH > 7) : In basic solutions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the ester carbonyl, leading to rapid saponification. This base-catalyzed hydrolysis is often faster than acid-catalyzed hydrolysis. quora.comsciforum.net

The expected stability profile across a range of pH values is summarized in the table below.

Table 2: Conceptual pH-Stability Profile for this compound

| pH Range | Expected Stability | Primary Degradation Mechanism |

|---|---|---|

| 1-3 | Low | Acid-catalyzed ester hydrolysis |

| 4-7 | High | Uncatalyzed ester hydrolysis |

| 8-10 | Low | Base-catalyzed ester hydrolysis (saponification) |

The salicylate moiety in this compound acts as a chromophore that absorbs ultraviolet (UV) light. europa.eucaltech.edu Salicylic acid itself is known to discolor upon exposure to sunlight, indicating a degree of photosensitivity. europa.eu Studies on other salicylate-containing molecules, such as the sunscreen agent ethylhexyl salicylate, confirm that the salicylate portion of the molecule is responsible for absorbing UV radiation. specialchem.com

Exposure of this compound to UV light is expected to induce photodegradation. While the specific degradation products are unknown, potential pathways could include:

Decarboxylation of the carboxylic acid group.

Hydroxylation of the aromatic ring.

Photocleavage of the ester or amide bonds.

Formation of complex photoproducts , as seen in the photodegradation of other aromatic compounds. frontiersin.orgresearchgate.net

Therefore, to ensure the stability of this compound, protection from UV light exposure is recommended.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Acetic Acid |

| Acetylsalicylic Acid (Aspirin) |

| Ethanol |

| Ethyl Acetate |

| This compound |

| Ethylhexyl Salicylate |

| Glycine |

| Salicyluric Acid (N-salicyloylglycine) |

Effects of Solvent Systems and Impurities on the Degradation and Stability of this compound

The stability of an ester like this compound is significantly influenced by its chemical environment. The choice of solvent system and the presence of impurities can dictate the rate and pathway of its degradation, primarily through hydrolysis. While specific research focusing exclusively on this compound is limited, the behavior of analogous ester compounds, particularly other salicylates and ethyl esters, provides a strong basis for understanding these effects.

The primary degradation pathway for this compound is hydrolysis, which involves the cleavage of the ester bond to yield salicyluric acid and ethanol. This reaction can be catalyzed by acid or base and is highly dependent on the solvent environment.

Influence of Solvent Systems

The composition of the solvent system plays a critical role in the stability of esters. The rate of hydrolysis is affected by solvent polarity, proticity (ability to donate protons), and the specific chemical interactions between the solvent and the ester.

Aprotic Solvents: In aprotic solvents (those that cannot donate protons), such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), the rate of non-catalyzed hydrolysis is generally much lower. However, the polarity of the aprotic solvent can still influence stability. For other salicylates, a change in solvent polarity from aprotic to protic environments can significantly affect their photophysical properties and stability. researchgate.netacs.org

Buffer Systems: The pH of the aqueous solution is a dominant factor. The hydrolysis of esters is typically slowest in a neutral to slightly acidic pH range and is significantly catalyzed by both strong acids and strong bases. doubtnut.com Studies on aspirin, a related salicylate ester, have shown that phosphate (B84403) buffers can significantly catalyze its hydrolysis. researchgate.net This catalytic effect is crucial in formulating solutions, where selecting an appropriate buffer system is key to maximizing shelf-life.

The following table summarizes the expected influence of different solvent systems on the stability of this compound, based on general principles of ester hydrolysis.

| Solvent System | Expected Effect on Stability | Rationale |

| Neutral Water | Moderate Stability | Baseline hydrolysis occurs due to the presence of water. |

| Acidic Aqueous Solution (pH < 5) | Decreased Stability | Acid-catalyzed hydrolysis of the ester linkage is promoted. |

| Alkaline Aqueous Solution (pH > 8) | Significantly Decreased Stability | Base-catalyzed hydrolysis (saponification) is rapid and generally irreversible. |

| Water-Alcohol Mixtures | Variable Stability | The rate can decrease with increasing alcohol content due to changes in solvent polarity and water activity. researchgate.net |

| Aprotic Solvents (e.g., Acetonitrile, THF) | High Stability | The absence of water and protic species minimizes the potential for hydrolysis. |

Influence of Impurities

The presence of impurities can significantly impact the stability of this compound by acting as catalysts or by introducing reactive species.

Acidic and Basic Impurities: Trace amounts of acidic or basic impurities can act as catalysts for hydrolysis, drastically reducing the stability of the compound even in seemingly non-reactive solvent systems. For example, the degradation of aspirin is known to be accelerated by moisture, which facilitates hydrolysis into salicylic acid and acetic acid. iarc.frnih.gov

Metallic Impurities: Metal ions can potentially act as Lewis acids, coordinating with the carbonyl oxygen of the ester group and making the carbonyl carbon more susceptible to nucleophilic attack by water. This would accelerate the hydrolysis of this compound.

Oxidizing/Reducing Agents: While hydrolysis is the primary degradation pathway, the presence of strong oxidizing or reducing agents could potentially lead to other degradation reactions involving the aromatic ring or other functional groups, though such pathways are less common under typical storage conditions.

Related Compounds: The presence of other salicylates or related compounds could also affect stability. In the context of gandapura oil, which contains methyl salicylate, the presence of impurities like ethyl salicylate and α-pinene can lead to thermal degradation during processing. e3s-conferences.org This highlights that even structurally similar impurities can influence the stability of the main component under stress conditions like heat.

The table below outlines the potential effects of various classes of impurities on the stability of this compound.

| Impurity Class | Potential Effect on Stability | Mechanism of Action |

| Acids | Decreased | Catalysis of hydrolysis. |

| Bases | Decreased | Catalysis of hydrolysis (saponification). |

| Water/Moisture | Decreased | Acts as a reactant in the hydrolysis pathway. iarc.frnih.gov |

| Metal Ions | Potentially Decreased | Can act as Lewis acid catalysts. |

| Other Salicylates | Potentially Decreased | May affect stability under thermal stress. e3s-conferences.org |

Advanced Spectroscopic Characterization of Ethyl Salicylurate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the precise connectivity of the atoms within the ethyl salicylurate molecule.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is characterized by distinct signals for the aromatic protons, the methylene (B1212753) protons of the glycine (B1666218) unit, the protons of the ethyl ester group, and the labile amide and phenolic hydroxyl protons.

The aromatic region typically displays complex multiplets corresponding to the four protons on the disubstituted benzene (B151609) ring. The ethyl group gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, a pattern indicative of an ethyl group coupled to an electron-withdrawing group. The glycine methylene protons appear as a doublet, coupled to the adjacent amide (N-H) proton. The chemical shifts of the O-H and N-H protons are highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analysis of structurally similar compounds like Methyl N-(2-hydroxybenzoyl)glycinate and various ethyl esters.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~1.25 | Triplet | ~7.1 | -O-CH₂-CH₃ |

| ~4.05 | Doublet | ~5.5 | -NH-CH₂ -C=O |

| ~4.20 | Quartet | ~7.1 | -O-CH₂ -CH₃ |

| ~6.90 | Multiplet | - | Ar-H |

| ~7.00 | Multiplet | - | Ar-H |

| ~7.45 | Multiplet | - | Ar-H |

| ~7.85 | Multiplet | - | Ar-H |

| ~9.00 | Triplet | ~5.5 | -NH -CH₂- |

| ~12.0 | Singlet (broad) | - | Ar-OH |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, 11 distinct signals are expected, corresponding to its 11 carbon atoms. The spectrum includes signals for two carbonyl carbons (amide and ester), six aromatic carbons (four CH and two quaternary), two methylene carbons (glycine and ethyl), and one methyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analysis of structurally similar compounds.

| Chemical Shift (δ, ppm) | Assignment |

| ~14.1 | -O-CH₂-C H₃ |

| ~41.5 | -NH-C H₂-C=O |

| ~61.0 | -O-C H₂-CH₃ |

| ~115.0 | Aromatic C (quaternary, C-1) |

| ~117.5 | Aromatic CH (C-3) |

| ~119.0 | Aromatic CH (C-5) |

| ~130.0 | Aromatic CH (C-4) |

| ~134.5 | Aromatic CH (C-6) |

| ~161.0 | Aromatic C-OH (quaternary, C-2) |

| ~169.0 | Amide C =O |

| ~171.0 | Ester C =O |

2D NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled (typically separated by two or three bonds). For this compound, key COSY cross-peaks would be observed between:

The aromatic protons that are adjacent on the ring.

The amide N-H proton and the glycine CH₂ protons.

The ethyl group's CH₂ and CH₃ protons. nih.gov

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It would confirm the assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra. For instance, it would show a correlation between the proton signal at ~4.05 ppm and the carbon signal at ~41.5 ppm, confirming the assignment of the glycine -CH₂- group.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds), which is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

Correlation from the ethyl CH₂ protons (~4.20 ppm) to the ester carbonyl carbon (~171.0 ppm).

Correlation from the glycine CH₂ protons (~4.05 ppm) to both the ester carbonyl carbon (~171.0 ppm) and the amide carbonyl carbon (~169.0 ppm).

Correlation from the amide N-H proton (~9.00 ppm) to the amide carbonyl carbon and the adjacent glycine CH₂ carbon.

Correlations from the aromatic protons to nearby aromatic carbons and the amide carbonyl carbon, confirming the attachment of the acyl group to the ring.

The choice of deuterated solvent can significantly influence the NMR spectrum, particularly the chemical shifts of labile protons involved in hydrogen bonding, such as the phenolic -OH and the amide -NH protons.

In aprotic, hydrogen-bond-accepting solvents like DMSO-d₆, the -OH and -NH protons typically appear as relatively sharp signals at downfield chemical shifts because the solvent molecules interrupt intermolecular hydrogen bonding between solute molecules while forming distinct hydrogen bonds with them.

In less polar solvents like chloroform (B151607) (CDCl₃), these protons may appear as broader signals, and their chemical shifts can be highly dependent on the sample concentration due to varying degrees of intermolecular hydrogen bonding.

In protic solvents like deuterium (B1214612) oxide (D₂O), the acidic -OH and -NH protons will exchange with deuterium atoms, causing their signals to broaden significantly or disappear entirely from the ¹H NMR spectrum.

These solvent-induced shifts can be used to identify labile protons. Furthermore, changes in solvent polarity can alter the conformational equilibrium of the molecule, particularly rotation around the amide bond, which may cause subtle changes in the chemical shifts of nearby atoms.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places), which allows for the determination of the elemental composition of a molecule and its fragments. For this compound (C₁₁H₁₃NO₄), the exact mass can be calculated and compared to the experimental value to confirm its molecular formula.

The monoisotopic mass of neutral this compound is 223.0845 Da. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.

Upon ionization, the molecule can break apart into smaller, characteristic fragment ions. The analysis of these fragments provides corroborating evidence for the proposed structure.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

| [M]⁺˙ | C₁₁H₁₃NO₄ | 223.0845 | Molecular Ion |

| [M+H]⁺ | C₁₁H₁₄NO₄ | 224.0923 | Protonated Molecule |

| [M+Na]⁺ | C₁₁H₁₃NNaO₄ | 246.0742 | Sodiated Adduct |

| [M-C₂H₅O]⁺ | C₉H₈NO₃ | 178.0504 | Loss of ethoxy radical |

| [M-C₂H₅OH]⁺˙ | C₉H₇NO₃ | 177.0426 | Loss of ethanol (B145695) |

| [C₇H₅O₂]⁺ | C₇H₅O₂ | 121.0289 | Salicyloyl cation (cleavage of amide C-N bond) |

| [C₄H₈NO₂]⁺ | C₄H₈NO₂ | 102.0555 | Glycine ethyl ester cation (cleavage of amide C-N bond) |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (Molecular Weight: 223.23 g/mol ), a soft ionization technique like electrospray ionization (ESI) would typically be used to generate the protonated molecule, [M+H]⁺, at an m/z of approximately 224.2.

Subsequent collision-induced dissociation (CID) of this precursor ion would be expected to induce fragmentation at the most labile bonds. Key fragmentation pathways for protonated this compound would likely include:

Neutral loss of ethanol (C₂H₅OH) from the ethyl ester group, a common fragmentation for ethyl esters.

Cleavage of the amide bond , leading to the formation of a salicoyl fragment ion (m/z 121) and a protonated ethyl glycinate (B8599266) fragment.

Loss of the entire ethyl glycinate moiety , also resulting in the stable salicoyl cation (m/z 121).

Sequential fragmentation , such as the loss of water (H₂O) or carbon monoxide (CO) from the salicoyl fragment.

These fragmentation patterns provide a definitive fingerprint for the molecule, confirming the connectivity of the salicyl group, the glycine linker, and the ethyl ester. The fragmentation of N-acyl amino acid esters has been studied to understand the behavior of peptides in mass spectrometry, providing a solid basis for these predictions. unimelb.edu.au

Table 1: Predicted MS/MS Fragmentation of Protonated this compound [M+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Identity of Neutral Loss | Fragment Structure |

| 224.2 | 178.1 | Ethanol (C₂H₅OH) | Ion from loss of ethanol |

| 224.2 | 121.0 | Ethyl glycinate (C₄H₈NO₂) | Salicoyl cation |

| 121.0 | 93.0 | Carbon Monoxide (CO) | Hydroxyphenyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and semi-volatile compounds. scielo.br Due to the presence of a phenolic hydroxyl group and an amide N-H, this compound possesses moderate polarity and may exhibit poor peak shape or thermal degradation in a standard GC analysis.

To overcome these issues, derivatization is often employed. Similar to the analysis of related compounds like salicylic (B10762653) acid and N-benzoyl glycine, the active hydrogens on the phenolic and amide groups can be replaced with trimethylsilyl (B98337) (TMS) groups. spectrabase.comnih.gov This procedure increases the volatility and thermal stability of the analyte, allowing for excellent chromatographic separation on a non-polar capillary column.

Upon separation, the eluting compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum provides a characteristic fragmentation pattern that allows for unambiguous identification. Key fragments in the EI spectrum of derivatized or underivatized this compound would include the molecular ion (M⁺) and fragments corresponding to the loss of the ethoxy group (-OC₂H₅), the entire ester function (-COOC₂H₅), and cleavage yielding the salicyl moiety. chegg.comlibretexts.org

Table 2: Predicted Key Fragments in EI-MS of this compound

| Fragment Description | Predicted m/z |

| Molecular Ion [M]⁺ | 223 |

| Loss of ethoxy group [M-OC₂H₅]⁺ | 178 |

| Salicoyl fragment [C₇H₅O₂]⁺ | 121 |

| Phenoxy fragment [C₆H₅O]⁺ | 93 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

For non-volatile or thermally labile compounds like this compound, liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice. ijarsct.co.in It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. This technique is widely used for the analysis of N-acyl amino acids in biological matrices. nih.gov

A typical LC-MS method for this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with a formic acid modifier to improve peak shape and ionization efficiency. rsc.orgtci-thaijo.org

Following chromatographic separation, the analyte is ionized, commonly by ESI, and detected by the mass spectrometer. LC-MS can operate in full-scan mode to provide the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), which can be used to confirm the elemental composition. Alternatively, it can be operated in tandem MS mode (LC-MS/MS) for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions, a technique essential for metabolite analysis in complex samples. acs.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Characterization of Functional Groups via IR Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for each of its constituent functional groups. The presence of intramolecular hydrogen bonding between the phenolic -OH and the amide carbonyl is expected to broaden the O-H and N-H stretching bands and shift the C=O absorption to a lower wavenumber. jetir.org The analysis of N-acetylated amino acids and various esters provides a strong foundation for these assignments. nih.govgoogle.com

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch (H-bonded) | 3200 - 2800 | Strong, Broad |

| Amide N-H | Stretch (H-bonded) | ~3300 | Medium, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Ester C=O | Stretch | ~1735 | Strong, Sharp |

| Amide I (C=O) | Stretch (H-bonded) | ~1650 | Strong |

| Amide II (N-H/C-N) | Bend/Stretch | ~1550 | Medium |

| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Medium-Weak |

| Ester C-O | Stretch | 1300 - 1150 | Strong |

Elucidation of Molecular Vibrations via Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. While IR is sensitive to polar functional groups, Raman is particularly effective for analyzing non-polar, symmetric bonds and aromatic systems. portlandpress.com

For this compound, the Raman spectrum would clearly feature the symmetric "breathing" mode of the benzene ring, which is often a strong and sharp signal. Stretches for C=C bonds in the ring and the C=O bonds of the ester and amide groups would also be prominent. researchgate.net The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. Resonance Raman studies on related N-acylglycine dithioesters have shown that specific conformers can be identified by their unique spectral signatures. nih.gov

Table 4: Predicted Raman Shifts for this compound

| Functional Group / Moiety | Vibration Type | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3050 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium-Strong |

| Ester C=O | Stretch | ~1730 | Medium |

| Amide I (C=O) | Stretch | ~1650 | Medium |

| Aromatic Ring | C=C Stretch / Ring Breathing | 1600 - 1580, ~1000 | Strong |

| Benzene Ring | Ring Trigonal Bending | ~1030 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is used to study molecules containing chromophores, which are typically conjugated π-systems.

The primary chromophore in this compound is the salicylamide (B354443) system, which is an extension of the salicylic acid chromophore. This system contains a benzene ring conjugated with a carbonyl group. The electronic spectrum is expected to be dominated by π → π* transitions. Based on data for similar compounds like salicylamide and salicylic acid, this compound would likely exhibit two main absorption bands in the UV region when dissolved in a solvent like ethanol or methanol. ijarsct.co.inscispace.comjetir.org The exact position and intensity of these bands can be influenced by the solvent polarity and pH.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λₘₐₓ (nm) | Solvent |

| π → π | ~240 | Ethanol |

| π → π | ~305 | Ethanol |

Analysis of Chromophores and Auxochromes

The ultraviolet-visible (UV-Vis) absorption spectrum of an organic molecule is determined by the presence of chromophores and auxochromes. A chromophore is a part of a molecule responsible for its color by absorbing light in the UV-Vis region, which is associated with electronic transitions. An auxochrome is a functional group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum.

In the case of this compound, the primary chromophore is the benzene ring, which is part of the salicylate (B1505791) moiety. The electronic transitions associated with the benzene ring are π → π* transitions. The presence of substituents on the benzene ring significantly influences the absorption characteristics.

The key functional groups in this compound that act as chromophores and auxochromes are:

Benzene Ring: The fundamental chromophore. Benzene itself exhibits absorption bands at approximately 184 nm, 204 nm, and 254 nm. upi.edu

Carbonyl Group (-C=O): The ester and amide carbonyl groups are also chromophores, capable of n → π* transitions. These transitions are typically weaker than π → π* transitions.

Hydroxyl Group (-OH): This group, attached directly to the benzene ring, acts as a powerful auxochrome. The non-bonding electrons on the oxygen atom can be delocalized into the π-system of the benzene ring, which increases the wavelength of the absorption maximum (a bathochromic or red shift) and often the intensity of the absorption.

Amide Group (-NH-C=O): The amide group, linking the salicylate and glycine moieties, also functions as an auxochrome. The nitrogen atom's lone pair of electrons can participate in resonance with the carbonyl group and the aromatic ring, further modifying the electronic transitions.

The combined effect of these groups in this compound results in a UV absorption profile that is characteristic of a substituted benzene derivative. The absorption spectrum is expected to show intense bands in the UV region, shifted to longer wavelengths compared to unsubstituted benzene due to the presence of the auxochromic -OH and -NH-C=O groups.

Quantitative Absorption Spectroscopy

Quantitative analysis using UV-Vis spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The development of a quantitative UV-Vis spectrophotometric method for this compound would involve determining its wavelength of maximum absorbance (λmax) and creating a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The selection of an appropriate solvent is crucial, as solvent polarity can influence the position and intensity of absorption bands. Common solvents for UV spectrophotometry include ethanol, methanol, and acetonitrile. colostate.edu

Table 1: Expected UV Absorption Data for this compound and Related Compounds

| Compound | Expected λmax (nm) | Notes |

|---|---|---|

| Benzene | 254 | In a non-polar solvent. upi.edu |

| Salicylic Acid | ~303 | In ethanol, showing a bathochromic shift due to the -OH and -COOH groups. |

| Ethyl Salicylate | ~305 | The ethyl ester group has a minor effect on the λmax compared to the carboxylic acid. spectrabase.com |

| Salicyluric Acid | ~300 | The glycine conjugate is expected to have a similar λmax to salicylic acid. |

| This compound | ~300-310 | The λmax is predicted to be in this range, influenced by the combined effects of the ester and amide groups. |

This table contains expected values based on the analysis of related compounds. Actual experimental values may vary.

Hyphenated Techniques for Integrated Analytical Approaches

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures, including biological samples where metabolites like this compound might be found. nih.gov These techniques offer high sensitivity and specificity, allowing for the separation, identification, and quantification of individual components.

For the analysis of this compound and related metabolites of salicylic acid, the following hyphenated techniques are particularly relevant:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique for the analysis of pharmaceutical compounds and their metabolites in biological fluids. creative-proteomics.com LC separates the components of a mixture, which are then introduced into a mass spectrometer for detection and structural elucidation. LC-MS/MS, a tandem MS approach, provides even greater specificity and is capable of quantifying trace amounts of substances. nih.gov The analysis of salicyluric acid in urine has been successfully performed using HPLC with electrochemical detection and confirmed by gas chromatography-mass spectrometry (GC-MS) after derivatization. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. For example, salicyluric acid has been identified by GC-MS after being converted to its methyl ester. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique directly couples the separation power of LC with the structure-elucidating capability of NMR spectroscopy. ajrconline.org It is particularly valuable for the unambiguous identification of unknown metabolites in complex mixtures without the need for isolation.

The application of these hyphenated techniques is crucial in pharmacokinetic studies to track the metabolic fate of drugs derived from salicylic acid. They allow for the simultaneous monitoring of the parent drug and its various metabolites, such as this compound.

Computational Chemistry and Theoretical Studies on Ethyl Salicylurate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. umn.edu For a molecule like ethyl salicylurate, DFT can elucidate its fundamental chemical characteristics. While direct DFT studies on this compound are not extensively documented in the literature, the well-established application of these methods to related salicylate (B1505791) derivatives provides a clear framework for its theoretical investigation. researchgate.netcaltech.edu

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT would allow for the identification of the lowest energy conformer of this compound. This process involves systematically exploring the potential energy surface of the molecule by varying its bond lengths, bond angles, and dihedral angles until a minimum energy structure is found.

Once the optimized geometry is obtained, DFT can be used to calculate a variety of quantum chemical descriptors that provide insight into the molecule's electronic nature and reactivity. For this compound, these descriptors would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the carbonyl oxygens and the phenolic oxygen. Regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. This information helps to identify reactive sites and understand intermolecular interactions.

Studies on related salicylate derivatives have successfully employed these descriptors to understand their properties. researchgate.netresearchgate.net

The quantum chemical descriptors calculated via DFT allow for the prediction of this compound's chemical reactivity.

The locations of the HOMO and LUMO can predict the most likely sites for oxidation and reduction, respectively.

The MEP map provides a guide for intermolecular interactions. For instance, it can predict how this compound might interact with a biological receptor, highlighting regions that are likely to form hydrogen bonds or engage in electrostatic interactions.

The HOMO-LUMO gap can be correlated with the molecule's reactivity; a smaller gap generally implies higher reactivity.

By analyzing these descriptors, one could predict, for example, that the phenolic hydroxyl group would be a primary site for radical scavenging activity, a property investigated in other salicylate derivatives. researchgate.net

Calculation of Quantum Chemical Descriptors

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. umn.edu An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms to model their motion.

This approach would allow for a thorough exploration of the conformational space of this compound, revealing how its shape changes in a solution. It would also provide insights into its solvation, showing how water molecules arrange themselves around the solute and form hydrogen bonds. By analyzing the trajectory of the simulation, one can identify the most populated conformations and the energy barriers between them, providing a more complete picture of the molecule's flexibility and intermolecular interactions than static DFT calculations alone.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can also be used to model chemical reactions, providing detailed information about the mechanism that is often difficult to obtain experimentally.

The synthesis of this compound typically involves the esterification of salicyluric acid with ethanol (B145695). DFT calculations can be used to model this reaction mechanism. Researchers can calculate the energies of the reactants, products, and any intermediates, as well as the transition states that connect them.

A theoretical study of this reaction would likely investigate the protonation of the carboxylic acid group of salicyluric acid, followed by the nucleophilic attack of ethanol. The calculations would identify the structure of the transition state and its associated energy barrier (activation energy). This information is invaluable for understanding the reaction kinetics and for optimizing reaction conditions. Similar DFT studies on esterification and amidation reactions have provided detailed mechanistic insights. mdpi.comresearchgate.net For instance, theoretical investigations into the synthesis of ethyl levulinate have elucidated the role of catalysts in protonating the carbonyl oxygen to enhance the nucleophilic attack by ethanol. mdpi.com A similar approach could be applied to understand the synthesis of this compound.

Computational Prediction of Degradation Pathways

The prediction of degradation pathways for chemical compounds through computational means is a significant area of theoretical chemistry. These methods allow for the investigation of potential reactions and the stability of a molecule under various conditions without the need for extensive experimental work. For a compound like this compound, computational approaches could elucidate its environmental fate and persistence.

MD simulations can further complement these findings by modeling the behavior of this compound in a simulated environment, such as in water or soil, providing insights into its interactions with surrounding molecules and its conformational changes that might precede degradation.

Table 1: Potential Degradation Reactions of this compound for Computational Investigation

| Reaction Type | Description | Computational Methodologies |

| Hydrolysis | Cleavage of the ester or amide bond by reaction with water. | DFT to calculate reaction energies and barriers for acid-catalyzed, base-catalyzed, and neutral hydrolysis. |

| Oxidation | Reaction with oxidizing agents, such as hydroxyl radicals, often found in the environment. | DFT to model the reaction with radicals and determine the stability of resulting intermediates. |

| Photolysis | Degradation initiated by the absorption of light. | Time-dependent DFT (TD-DFT) to predict absorption spectra and identify excited states that could lead to bond cleavage. |

It is important to note that the actual degradation of this compound in the environment would be a complex process influenced by multiple factors. However, computational predictions can provide a foundational understanding of its intrinsic reactivity and potential breakdown products. The degradation of related compounds, such as aspirin (B1665792) to salicylic (B10762653) acid and subsequently to salicyluric acid, has been studied, and these pathways can offer clues for the potential degradation of this compound. researchgate.netmdpi.comebi.ac.uk

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Environmental Effects

Understanding the influence of the environment on the behavior and reactivity of a molecule is crucial for predicting its real-world fate. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that is particularly well-suited for studying large, complex systems, such as a molecule in a solvent or interacting with a biological macromolecule. nih.gov

In a QM/MM approach, the part of the system where the key chemical events occur (e.g., the reacting molecule) is treated with a high-level, computationally expensive Quantum Mechanics (QM) method. The surrounding environment (e.g., solvent molecules) is treated with a more computationally efficient Molecular Mechanics (MM) force field. nih.gov This allows for the accurate modeling of electronic effects in the reactive center while still accounting for the bulk environmental effects.

For this compound, QM/MM studies could provide significant insights into how its properties and reactivity are altered by its surroundings. For instance, the presence of water molecules can influence the stability of different conformations of this compound through hydrogen bonding, which in turn can affect its degradation pathways.

A pertinent example of the application of QM/MM is the study of methyl salicylate, a structurally similar compound. Research has utilized QM/MM methods to investigate its photophysical mechanisms, including excited-state intramolecular proton transfer (ESIPT), in a methanol (B129727) solution. nih.gov This type of study reveals how the solvent environment influences the electronic behavior of the molecule upon light absorption, which is directly relevant to its potential for photodegradation. nih.gov

While no specific QM/MM studies on this compound have been published, a hypothetical study could be designed to investigate its behavior in an aqueous environment.

Table 2: Hypothetical QM/MM Study Design for this compound in Water

| Component | Description |

| QM Region | The this compound molecule. |

| MM Region | A sphere of water molecules surrounding the this compound. |

| Objectives | To investigate the influence of water on the conformational preferences, hydrogen bonding network, and the energy barriers for hydrolysis of this compound. |

| Expected Outcomes | A detailed understanding of how the aqueous environment affects the stability and reactivity of this compound, providing insights into its environmental fate. |

The application of QM/MM methods to this compound would be a valuable step in characterizing its environmental behavior and potential for transformation.

Analytical Method Development and Validation for Ethyl Salicylurate

Chromatographic Methodologies for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, offering powerful means to separate complex mixtures. For ethyl salicylurate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been successfully developed and optimized.

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of moderately polar compounds like this compound. The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.

Several studies have focused on the analysis of salicylates, providing a strong foundation for methods targeting this compound. For instance, a method for the simultaneous quantification of diclofenac (B195802) diethylamine, methyl salicylate (B1505791), and capsaicin (B1668287) utilized a Thermo Scientific ACCLAIM™ 120 C18 column (4.6 mm × 150 mm, 5 µm). nih.gov The separation was achieved with an isocratic mobile phase of deionized water (pH adjusted to 3 with phosphoric acid) and acetonitrile (B52724) (35:65 v/v) at a flow rate of 0.7 mL/min, with UV detection at 205 nm. nih.gov

Another method developed for choline (B1196258) salicylate used an ACE C18 column (250 × 4.6 mm, 5 µm) with a gradient elution of acetonitrile and a phosphate (B84403) buffer at pH 3.0, a flow rate of 1.0 mL/min, and detection at 260 nm. lmaleidykla.lt Research on salicylic (B10762653) acid has also informed method development, with one study employing a C18 Princeton column (150mm × 4.6mm × 5µm) and a mobile phase of acetonitrile and 0.05M phosphate buffer (pH 2.5) in a 60:40 v/v ratio. biotech-asia.org The flow rate was 1.0 ml/min with UV detection at 240 nm. biotech-asia.org

These methods demonstrate that C18 columns are a suitable choice for the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (often phosphate-based and acidified) and an organic modifier like acetonitrile or methanol (B129727). The selection of an appropriate detection wavelength is critical for sensitivity; for salicylates, this is often in the UV range of 205-300 nm. nih.govoup.com

| Parameter | Study 1 (Methyl Salicylate) nih.gov | Study 2 (Choline Salicylate) lmaleidykla.lt | Study 3 (Salicylic Acid) biotech-asia.org |

| Stationary Phase | Thermo Scientific ACCLAIM™ 120 C18 | ACE C18 | C18 Princeton |

| Column Dimensions | 4.6 mm × 150 mm, 5 µm | 250 × 4.6 mm, 5 µm | 150mm × 4.6mm, 5µm |

| Mobile Phase | Deionized water (pH 3) : Acetonitrile (35:65 v/v) | Acetonitrile and Phosphate Buffer (pH 3.0) | Acetonitrile : 0.05M Phosphate Buffer (pH 2.5) (60:40 v/v) |

| Elution Mode | Isocratic | Gradient | Isocratic |

| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 205 nm | DAD at 260 nm | UV at 240 nm |

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, being an ester, is amenable to GC analysis, often following a simple extraction and sometimes derivatization.

A GC-Flame Ionization Detection (FID) method was developed for the simultaneous determination of several active ingredients in topical formulations, including methyl salicylate. oup.com This method utilized a DB-5 MS column (30 m × 0.32 mm × 0.25 μm). oup.com Another method for menthol (B31143) and methyl salicylate in topical preparations used a DB-624 column (30 m, 0.53 mm, 3 µm) with helium as the carrier gas. longdom.org

For the analysis of ethyl carbamate, a structurally different but also volatile compound, a PerkinElmer Clarus® 580 GC with a Clarus SQ 8 S MS detector was used. This highlights the common use of mass spectrometry (MS) as a detector for GC, providing high sensitivity and structural information. In a study on various residual solvents, a DB 624 column (30-meter-long × 0.32-millimeter internal diameter, 1.8 μm-thick) was used with nitrogen as the carrier gas and a flame ionization detector. scirp.org

The development of a GC method for this compound would typically involve a capillary column with a non-polar or mid-polar stationary phase, such as those containing phenyl and dimethylpolysiloxane. oup.com The choice of carrier gas is usually an inert gas like helium or nitrogen. oup.comrroij.com

| Parameter | Study 1 (Methyl Salicylate) oup.com | Study 2 (Methyl Salicylate) longdom.org | Study 3 (Volatile Solvents) scirp.org |

| Stationary Phase | DB-5 MS (5% phenyl, 95% dimethylpolysiloxane) | DB-624 | DB 624 |

| Column Dimensions | 30 m × 0.32 mm × 0.25 μm | 30 m, 0.53 mm, 3 µm | 30 m × 0.32 mm, 1.8 µm |

| Carrier Gas | Helium | Helium | Nitrogen |

| Flow Rate | 1.5 mL/min | 5 mL/min | 1.20 mL/min |

| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |

| Injector Temperature | 220°C | 280°C | Not Specified |

| Detector Temperature | 320°C | 180°C | Not Specified |

| Oven Program | Initial 90°C (5 min), ramp 10°C/min to 150°C (2 min), ramp 10°C/min to 320°C (1 min) | Initial 90°C, ramp 8°C/min to 181°C (4 min) | Initial 40°C (5 min), ramp 2°C/min to 80°C, ramp 30°C/min to 225°C (10 min) |

Optimizing chromatographic parameters is essential to achieve the desired resolution, sensitivity, and analysis time.

For HPLC , the mobile phase composition, including the type of organic solvent, the ratio of organic to aqueous phase, and the pH of the aqueous phase, is a critical factor. nih.gov Altering the mobile phase composition is a powerful tool for optimizing HPLC separations. researchgate.net For ionizable compounds like salicylates, pH control is crucial as it affects the analyte's charge state and thus its retention on a reverse-phase column. The use of buffers, such as phosphate buffer, helps maintain a stable pH. biotech-asia.org The flow rate can be adjusted to balance analysis time and peak resolution. oup.com Column temperature also plays a role, as it can affect solvent viscosity and the kinetics of mass transfer, thereby influencing peak shape and retention time. longdom.org

For GC , the oven temperature program is a key parameter for optimization. A gradient temperature program, where the temperature is increased over time, is often used to separate compounds with a range of boiling points. oup.comlongdom.orgrroij.com The initial temperature, ramp rate, and final hold time are adjusted to achieve optimal separation. The choice of carrier gas and its flow rate also impact efficiency. oup.comrroij.com The injector temperature must be high enough to ensure rapid vaporization of the sample without causing thermal degradation. oup.comrroij.com

Gas Chromatography (GC) Method Development

Electrophoretic Techniques for High-Resolution Separations

Electrophoretic techniques separate molecules based on their charge and size in an electric field, offering an alternative to chromatography with high efficiency and resolution.

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is well-suited for the analysis of small, charged molecules. In CZE, separation is based on differences in the charge-to-mass ratio of the analytes. acs.org

A study on the determination of salicylic acid and its hydroxylated products utilized CE with non-contact conductivity detection. mat-test.com This method allowed for the separation and detection of the compounds within 10 minutes. mat-test.com Another study focused on the quantification of acetaminophen (B1664979) and salicylic acid in plasma using CE with an uncoated fused-silica capillary and a sodium dodecyl sulfate-containing borate (B1201080) buffer at pH 10. nih.gov

For the analysis of salicylic acid in plant extracts, a CZE method was developed using a background electrolyte (BGE) consisting of 15 mmol L−1 of hydroxymethyl-aminomethane and 30 mmol L−1 of 2-hydroxy-isobutyric acid at pH 3.9. scielo.br This method demonstrated rapid performance with a migration time of less than 0.76 minutes for salicylic acid. scielo.br The validation of this method showed good precision, with intra-day and inter-day relative standard deviations for peak area better than 2.9% and 2.8%, respectively. scielo.br The limits of detection and quantification were 0.2 and 0.6 mg L−1, respectively. scielo.br

| Parameter | Study 1 (Salicylic Acid) scielo.br | Study 2 (Salicylic Acid and products) mat-test.com |

| Technique | Capillary Zone Electrophoresis (CZE) | Capillary Electrophoresis |

| Background Electrolyte | 15 mmol L−1 hydroxymethyl-aminomethane and 30 mmol L−1 2-hydroxy-isobutyric acid, pH 3.9 | Not specified |

| Detection | UV-Visible | Non-contact conductivity |

| Migration Time | < 0.76 min | < 10 min |

| Linearity Range | 1-5 mg L−1 | 0.03-15.0 mg·L-1 |

| LOD | 0.2 mg L−1 | 0.01 mg·L-1 |

| LOQ | 0.6 mg L−1 | Not specified |